molecular formula C₁₁H₁₈O₄S B116871 Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate CAS No. 62319-13-5

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No. B116871
CAS RN: 62319-13-5
M. Wt: 246.33 g/mol
InChI Key: PIZJIRRXGXBJAU-LDYMZIIASA-N
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Description

“Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate” is a chemical compound. It is also known as sodium camphorsulfonate . The compound has a molecular formula of CHNaOS and an average mass of 254.279 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a three-step synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, prepared from camphor derived diamine, has been disclosed .


Molecular Structure Analysis

The molecular structure of “Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate” is complex with multiple stereocentres . The structure of similar compounds has been confirmed by 1H- and 13C-NMR, 2D NMR, IR spectroscopy, and high-resolution mass-spectrometry .

Scientific Research Applications

Physicochemical Properties and Brönsted Acidity

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, as part of a group of protic ionic liquids (PILs), was studied for its physicochemical properties and Brönsted acidity. This research focused on how variations in the imidazolium cation affect density, viscosity, and thermal degradation. The study also investigated the ILs' Bronsted acidities using the Hammett method and their toxicity behavior against three human pathogenic bacteria (Sardar et al., 2018).

Molecular Structure and Interactions

In the study of 18-crown-6–bis(methyl 10-camphorsulfonate), researchers explored the molecular interactions of methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate with crown molecules. This research provided insights into the molecular structure and dipole compensations in chemical compounds (Chěnevert et al., 1993).

Synthesis and Chemical Transformations

The compound has been used in the synthesis of new derivatives and chemical transformations. One study detailed the synthesis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide and its subsequent transformations, providing valuable insights into the regioselectivity of these chemical processes (Palchikov et al., 2014).

Chiral Synthesis and Characterization

The compound has also been significant in the chiral synthesis and characterization of various chemical entities. For instance, a study on the chemical characterization of camphorsulfonic acid isomers utilized this compound to determine stereochemistry and optical purity, crucial for the manufacture of active pharmaceutical ingredients (Cheng et al., 2022).

Future Directions

The future directions for “Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate” could involve its use in the field of asymmetric organocatalysis . The introduction of new hydrogen-bond donors would increase the number of available H-bond donor bifunctional organocatalysts and possibly broaden the substrate scope .

properties

IUPAC Name

methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZJIRRXGXBJAU-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 2
Reactant of Route 2
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 3
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 4
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 5
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Reactant of Route 6
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Citations

For This Compound
1
Citations
LA Baker, CM Williams, PV Bernhardt, GW Yanik - Tetrahedron, 2006 - Elsevier
Azedaralide, a potentially advanced intermediate for the total synthesis of various tetranortriterpenes, was constructed utilising the Fernández-Mateos protocol and assigned both …
Number of citations: 28 www.sciencedirect.com

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